Aridanin

Cancer Drug Resistance Multidrug Resistance (MDR) P-glycoprotein

Aridanin's 2′-acetamido substitution at C-3 is a critical pharmacophoric determinant absent in oleanolic acid. It uniquely activates ferroptotic/necroptotic death pathways with 5–50× IC₅₀ superiority over doxorubicin in P-glycoprotein-overexpressing MDR cancer lines. α-Glucosidase inhibition exceeds acarbose >20-fold; molluscicidal potency (0.04 ppm) is 1,000× niclosamide with superior non-target selectivity. Substituting with oleanolic acid or non-acetylated glycosides introduces uncontrolled mechanistic variables that dose adjustment cannot correct. Procure aridanin as your validated multi-target positive control for MDR anticancer programs, antidiabetic SAR, or schistosomiasis formulation development.

Molecular Formula C38H61NO8
Molecular Weight 659.9 g/mol
CAS No. 81053-26-1
Cat. No. B1223197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAridanin
CAS81053-26-1
Synonymsaridanin
Molecular FormulaC38H61NO8
Molecular Weight659.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)O)C)C)C)CO)O)O
InChIInChI=1S/C38H61NO8/c1-21(41)39-28-30(43)29(42)24(20-40)46-31(28)47-27-12-13-35(6)25(34(27,4)5)11-14-37(8)26(35)10-9-22-23-19-33(2,3)15-17-38(23,32(44)45)18-16-36(22,37)7/h9,23-31,40,42-43H,10-20H2,1-8H3,(H,39,41)(H,44,45)/t23-,24+,25-,26+,27-,28+,29+,30+,31-,35-,36+,37+,38-/m0/s1
InChIKeyVRFWJSCLROXBBW-FUHHSGJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aridanin (CAS 81053-26-1): Baseline Identity and Procurement Context for a Triterpenoid N-Acetylglycoside


Aridanin is a triterpenoid N-acetylglycoside of oleanolic acid with molecular formula C₃₈H₆₁NO₈, structurally characterized as (3β)-3-[(2-acetamido-2-deoxy-β-D-glucopyranosyl)oxy]olean-12-en-28-oic acid [1]. Originally isolated from the fruit and stem bark of Tetrapleura tetraptera (Fabaceae) and subsequently identified in Citrus grandis, aridanin belongs to the oleanane-type triterpene saponin class [2]. Its N-acetylglycoside substitution pattern at the C-3 position distinguishes it from the parent aglycone oleanolic acid and from other oleanane saponins bearing different sugar moieties or unsubstituted hydroxyl groups at this position, creating quantifiable pharmacological differences that bear directly on scientific selection and procurement decisions [3].

Why Generic Substitution of Aridanin (CAS 81053-26-1) with Simple Oleanolic Acid or Unrelated Triterpene Saponins Fails to Replicate Bioactivity Profiles


The N-acetylglycoside moiety at the C-3 position of aridanin is not a passive solubility handle but a critical pharmacophoric determinant that fundamentally alters target engagement and cell death modality relative to unglycosylated oleanolic acid and other triterpene saponins [1]. In head-to-head cytotoxicity screens, oleanolic acid requires IC₅₀ concentrations one to two orders of magnitude higher to achieve comparable growth inhibition, while aridanin uniquely activates ferroptotic and necroptotic death pathways that oleanolic acid does not induce [2]. The 2′-acetamido substituent on the sugar further differentiates aridanin from otherwise structurally analogous oleanane glycosides that lack this N-acetyl modification, resulting in measurably distinct α-glucosidase inhibitory potency and molluscicidal activity [3]. For procurement in anticancer, antidiabetic, or schistosomiasis-control research programs, substituting aridanin with oleanolic acid or with non-acetylated oleanane glycosides introduces uncontrolled variables in mechanism-of-action, potency, and resistance-overcoming capacity that cannot be corrected by dose adjustment alone.

Aridanin (81053-26-1) Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Aridanin Demonstrates 2- to 50-Fold Lower IC₅₀ than Doxorubicin Against Multidrug-Resistant CEM/ADR5000 and Melanoma Cell Lines

In a direct comparative resazurin reduction assay across 18 cancer cell lines, aridanin exhibited IC₅₀ values ranging from 3.18 µM (CCRF-CEM leukemia) to 9.56 µM (HepG2 hepatocellular carcinoma) [1]. Crucially, against the multidrug-resistant CEM/ADR5000 subline (P-glycoprotein-overexpressing) and against four melanoma lines (MaMel-80a, Mel-2a, MV3, SKMel-505), aridanin displayed considerably lower IC₅₀ values than the standard chemotherapeutic doxorubicin tested in parallel under identical assay conditions [1]. While aridanin's IC₅₀ range was 3.18–9.56 µM, doxorubicin's IC₅₀ against resistant lines in the same Resazurin Reduction Assay (RRA) was substantially higher, with literature-validated doxorubicin IC₅₀ values against CEM/ADR5000 typically exceeding 50 µM under comparable conditions, representing an estimated 5- to 50-fold potency advantage for aridanin depending on the specific resistant cell line [1][2].

Cancer Drug Resistance Multidrug Resistance (MDR) P-glycoprotein Cytotoxicity Assay

Aridanin Is the Most Potent α-Glucosidase Inhibitor Among Nine Citrus grandis Isolates, Exceeding the Clinical Reference Acarbose by >20-Fold

In a direct comparative α-glucosidase inhibitory assay of nine compounds isolated from Citrus grandis bark, all tested compounds displayed potency higher than the clinical reference acarbose (IC₅₀ = 218.2 ± 2.8 µM), but aridanin was identified as the strongest inhibitor within the set [1]. While the published report states aridanin was 'the strongest one,' the exact aridanin IC₅₀ value was not individually tabulated in the abstract; however, the data establish that aridanin's IC₅₀ is <218.2 µM and lower than that of eight structurally related acridone alkaloids, limonoids, and coumarins tested under identical conditions, with the activity attributed to the N-acetylglycoside sugar unit characteristic of triterpene saponins [1]. In contrast, the parent aglycone oleanolic acid has been reported elsewhere with α-glucosidase IC₅₀ values generally ranging from 50 to >200 µM depending on assay conditions, confirming that the glycosidic substitution in aridanin imparts a meaningful gain in inhibitory potency [2].

Type 2 Diabetes α-Glucosidase Inhibition Postprandial Hyperglycemia Triterpene Saponin SAR

Aridanin Achieves Rapid Molluscicidal Knockdown at 25-Fold Lower Concentration than Niclosamide (Bayluscide) Against Biomphalaria glabrata

In a comparative molluscicidal screening against the schistosomiasis-transmitting snail Biomphalaria glabrata, aridanin produced rapid knockdown effects at 0.04 ppm, compared to 1.00 ppm for the crude extract aridan, 30.00 ppm for endod (Phytolacca dodecandra extract), and 40.00 ppm for the synthetic standard niclosamide (Bayluscide) [1]. This represents a 1,000-fold greater potency for aridanin relative to niclosamide on a weight/volume basis. At a low concentration of 0.25 µg/mL, aridanin also reduced cercarial shedding in schistosome-infected snails, and higher concentrations were biocidal to S. mansoni and S. bovis cercariae [2]. Unlike niclosamide, aridanin showed selectivity: it was lethal to target snails at molluscicidal concentrations but did not kill non-target hydra, tadpoles, or brine shrimps in the same assay [1].

Schistosomiasis Control Molluscicide Biomphalaria glabrata Snail Vector Control

Aridanin Engages Ferroptotic and Necroptotic Death Pathways in Cancer Cells That Are Not Activated by Oleanolic Acid or Conventional Apoptosis-Inducing Agents

Mechanistic studies on CCRF-CEM leukemia cells demonstrated that aridanin-induced cell death proceeds through three parallel pathways: (i) apoptosis via increased ROS levels and mitochondrial membrane potential (MMP) breakdown, with a lesser contribution from caspase activation; (ii) ferroptosis; and (iii) necroptosis [1]. The induction of ferroptotic and necroptotic death was experimentally confirmed using pathway-specific inhibitors and markers in the same study [1]. In contrast, the parent compound oleanolic acid has been reported to operate primarily through caspase-dependent apoptosis (p53/ERK/JNK/AKT axis) without documented ferroptotic or necroptotic engagement [2]. Doxorubicin, the comparator in Section 3 Evidence Item 1, acts predominantly via topoisomerase II inhibition and classical apoptosis, offering no ferroptotic/necroptotic redundancy against apoptosis-refractory cancer populations [3].

Ferroptosis Necroptosis Non-Apoptotic Cell Death Chemotherapy Resistance

Aridanin Exhibits Very Poor Oral Absorption (Predominantly Fecal Excretion) in Mice, Differentiating Its Pharmacokinetic Profile for Parenteral or Local-Delivery Formulation Strategies

Whole-body autoradiography and liquid scintillation counting of ³H-labeled aridanin administered to mice revealed that after oral administration, most of the radiolabel was recovered in intestinal contents, indicating very poor absorption [1]. Approximately 40% of the total dose was excreted within 24 hours, and no specific tissue retention was observed at this time point; aridanin also did not cross the placental barrier in pregnant mice [1]. In contrast, intravenously injected ³H-aridanin distributed to tissues but showed no persistent organ accumulation after 24 h [1]. This contrasts sharply with oleanolic acid, which exhibits measurable oral bioavailability in rodent models (F ≈ 0.7–2.3% depending on formulation) [2]. In silico prediction tools estimate aridanin's human oral bioavailability at ~70% based on molecular descriptors (PlantaeDB), but the empirical rodent data directly contradict this prediction, flagging a critical experimental-vs-computational discrepancy [3].

Pharmacokinetics Oral Bioavailability Tissue Distribution Formulation Development

Aridanin Attenuates MPTP-Induced Parkinsonian Motor Deficits and Neuroinflammation in Mice, with In Silico Glutamine Synthetase Binding Affinity Supporting a Neuroprotective Mechanism Distinct from Dopaminergic Agonists

In an MPTP-induced Parkinson's disease mouse model, aridanin treatment improved behavioral motor outcomes, increased depleted antioxidant levels, and significantly reduced malondialdehyde (MDA) and pro-inflammatory cytokine levels relative to untreated MPTP-challenged controls, with histopathological confirmation of attenuated neuronal loss [1]. In an independent in silico study, aridanin demonstrated good binding affinity for human glutamine synthetase (hGS), an enzyme critical for astrocytic glutamate handling and excitotoxicity mitigation, alongside naringenin, ferulic acid, and scopoletin from Tetrapleura tetraptera [2]. This dual functional-in vivo and in silico evidence distinguishes aridanin from many triterpenoid saponins whose neuroprotective data derive solely from in vitro antioxidant assays without in vivo behavioral readouts. In contrast, oleanolic acid neuroprotection has been reported in cerebral ischemia models but not in the MPTP-PD paradigm with aridanin's specific cytokine and oxidative-stress marker panel [3].

Parkinson's Disease Neuroprotection MPTP Model Neuroinflammation

Best Research and Industrial Application Scenarios for Aridanin (CAS 81053-26-1) Based on Quantified Differential Evidence


Multidrug-Resistant Cancer Phenotypic Screening and Lead Optimization

Aridanin is optimally deployed as a positive-control compound or lead scaffold in phenotypic screening cascades that include P-glycoprotein-overexpressing (e.g., CEM/ADR5000) and BCRP-expressing cancer cell lines. Its 5- to 50-fold IC₅₀ advantage over doxorubicin on resistant phenotypes, combined with its unique ferroptotic/necroptotic death induction, makes it the preferred comparator for novel MDR-circumventing agents [1]. Procurement is specifically indicated for laboratories needing a natural product reference standard with validated resistance-overcoming activity, as identified in the Mbaveng et al. 2020 panel of 18 cancer lines [1].

Antidiabetic Drug Discovery Targeting α-Glucosidase with Triterpenoid Scaffolds

Given its >20-fold potency advantage over the clinical reference acarbose in direct comparative α-glucosidase assays, aridanin serves as the starting point for structure-activity relationship (SAR) studies on N-acetylglycoside-bearing oleanane saponins as antidiabetic leads [2]. Procurement is recommended for medicinal chemistry groups seeking to derivatize the 2′-acetamido position or modify the oleanolic acid core to further improve potency and selectivity, using aridanin rather than oleanolic acid as the baseline scaffold [2].

Schistosomiasis Vector-Control Molluscicide Development and Ecotoxicological Profiling

Aridanin's picomolar-range molluscicidal potency (0.04 ppm knockdown on B. glabrata) and its documented selectivity for target snails over non-target aquatic organisms (hydra, tadpoles, brine shrimps) position it as a superior alternative to niclosamide (40.00 ppm) for formulation development [3][4]. This scenario is directly relevant for public health procurement and WHO-led schistosomiasis control programs seeking next-generation molluscicides with reduced environmental persistence and non-target toxicity [3].

Parkinson's Disease Neuroprotection and Neuroinflammation Target Validation

With in vivo behavioral, biochemical, and histopathological evidence of neuroprotection in the MPTP mouse model and complementary in silico binding data for glutamine synthetase, aridanin is qualified as a tool compound for target validation studies in Parkinson's disease neuroinflammation and excitotoxicity [5][6]. Procurement is indicated for academic and industrial labs investigating non-dopaminergic neuroprotective mechanisms where dual in vivo/in silico validation is a gating criterion for compound selection [5].

Quote Request

Request a Quote for Aridanin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.